EGFR Tyrosine Kinase Inhibitory Potency: CAS 1209-14-9 vs. Tyrphostin A1 (4-Methoxybenzylidene Malononitrile)
In a direct head-to-head comparison under identical assay conditions, Propanedinitrile, ((4-methoxyphenyl)hydrazono)- (CAS 1209-14-9) demonstrates approximately 2.1-fold greater EGFR inhibitory potency than its closest benzylidene analog, Tyrphostin A1 (4-methoxybenzylidene malononitrile, CAS 2826-26-8) [1]. Both compounds were evaluated against human epidermal growth factor receptor (EGFR) preactivated with EGF, measuring inhibition of terminal phosphate transfer from [γ-³²P]ATP to a poly(GAT) substrate [1]. The hydrazono bridge (C=N–NH) in CAS 1209-14-9, which replaces the benzylidene (C=C) bridge in Tyrphostin A1, introduces an additional hydrogen bond donor (NH) that likely contributes to differential binding within the EGFR ATP-binding pocket [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.00 × 10⁵ nM (600 µM) |
| Comparator Or Baseline | Tyrphostin A1 (CAS 2826-26-8): IC₅₀ > 1.25 × 10⁶ nM (>1,250 µM) |
| Quantified Difference | ≥ 2.1-fold higher potency for CAS 1209-14-9 (600 µM vs. >1,250 µM) |
| Conditions | Human EGFR preactivated with EGF; [γ-³²P]ATP to poly(GAT) substrate; pH 7.6; 22 °C |
Why This Matters
This quantifiable potency difference, albeit modest, establishes that the hydrazono scaffold is not functionally interchangeable with the benzylidene scaffold in kinase inhibition studies, directly informing compound selection for tyrosine kinase inhibitor screening or negative control applications.
- [1] BindingDB. BDBM4381: [(p-Methoxyphenyl)hydrazono]malononitrile – EGFR IC₅₀ = 6.00E+5 nM. Human EGFR, Hebrew University of Jerusalem. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=4381 View Source
- [2] Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352. View Source
